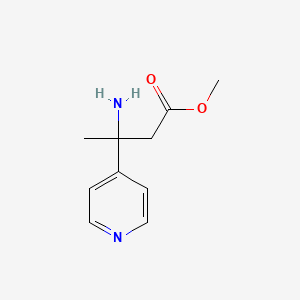

Methyl 3-amino-3-(pyridin-4-yl)butanoate

Description

Methyl 3-amino-3-(pyridin-4-yl)butanoate (CAS: 1541050-78-5) is an organic compound featuring a pyridine ring substituted at the 4-position and an amino group attached to the β-carbon of a methyl butanoate ester. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. Key characteristics include:

Properties

IUPAC Name |

methyl 3-amino-3-pyridin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWPQSPVCNQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(pyridin-4-yl)butanoate typically involves the reaction of 3-aminobutanoic acid with pyridine-4-carboxaldehyde, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-3-(pyridin-4-yl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyridine-containing esters, as identified by similarity scores (0.85–0.90) in computational analyses . Below is a systematic comparison:

Structural and Functional Group Differences

| CAS No. | Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 1541050-78-5 | Methyl 3-amino-3-(pyridin-4-yl)butanoate | -NH₂, pyridin-4-yl, methyl ester | C₁₀H₁₄N₂O₂ | 194.23 | Reference |

| 23424-36-4 (×2*) | Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | 2,4-dioxo, pyridin-3-yl, methyl ester | C₁₀H₉NO₄ | 207.19 | 0.90 |

| 98589-58-3 | 2,4-Dioxo-4-(pyridin-4-yl)butanoic acid | 2,4-dioxo, pyridin-4-yl, carboxylic acid | C₉H₇NO₄ | 193.16 | 0.89 |

| 92288-94-3 | Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | 2,4-dioxo, pyridin-3-yl, ethyl ester | C₁₁H₁₁NO₄ | 221.21 | 0.87 |

| 25370-46-1 | Ethyl 4-oxo-4-(pyridin-4-yl)butanoate | 4-oxo, pyridin-4-yl, ethyl ester | C₁₁H₁₃NO₃ | 207.23 | 0.86 |

| 1807546-67-3 | Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate | 2,4-dioxo, quinolin-6-yl, ethyl ester | C₁₅H₁₃NO₄ | 271.27 | 0.85 |

Key Comparative Insights

Functional Groups and Reactivity

- Amino vs. Dioxo Groups: The target compound’s -NH₂ group confers basicity and nucleophilic reactivity, contrasting with the 2,4-dioxo groups in analogs, which are electrophilic and prone to keto-enol tautomerism .

- Ester Variations : Methyl esters (e.g., target compound) typically exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., CAS 92288-94-3), influencing solubility and metabolic stability.

Pyridine Ring Position

- Pyridin-4-yl vs. In contrast, 3-substituted pyridines (e.g., CAS 23424-36-4) may exhibit altered electronic profiles due to resonance effects .

Physicochemical Properties

- Molecular Weight : The target compound (194.23 g/mol) is lighter than most analogs (193.16–271.27 g/mol), which could improve bioavailability.

- Acid/Base Behavior: The carboxylic acid derivative (CAS 98589-58-3) is more acidic (pKa ~2–3) than the target compound’s ester and amino groups (pKa ~9–10 for -NH₂) .

Implications of Structural Differences

- Synthetic Applications: The amino group in the target compound allows for facile derivatization (e.g., amidation, Schiff base formation), whereas dioxo analogs are more suited for condensation reactions.

- Biological Interactions : Pyridin-4-yl substitution may enhance binding to nicotinic acetylcholine receptors compared to pyridin-3-yl analogs, though experimental validation is needed.

Biological Activity

Methyl 3-amino-3-(pyridin-4-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring linked to a butanoate backbone. The presence of both an amino group and a pyridine moiety enhances its reactivity and biological interactions, making it a valuable candidate for various therapeutic applications.

The compound's mechanism of action involves interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

- Enzyme Interaction : The amino group can form covalent bonds with nucleophilic residues in enzymes, while the pyridine ring facilitates hydrogen bonding and π–π interactions, crucial for binding to active sites.

- Receptor Modulation : Its structure allows it to influence receptor functions, which is essential in drug design for targeting specific pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound shows potential in disrupting bacterial cell membranes and inhibiting essential enzymes, suggesting its application in developing new antibiotics.

- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways, contributing to its potential therapeutic uses.

- Anticancer Activity : Preliminary studies suggest that it may interact with molecular pathways involved in cell proliferation and survival, indicating a role in cancer treatment.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's ability to disrupt cell membranes was highlighted as a key mechanism behind its efficacy.

- Cancer Research : In vitro studies on cancer cell lines revealed that the compound inhibited cell migration and proliferation. The findings suggested that it could serve as a lead compound for developing targeted therapies against specific cancer types.

- Neuroprotective Effects : Research exploring the compound's role as a biochemical probe indicated potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.